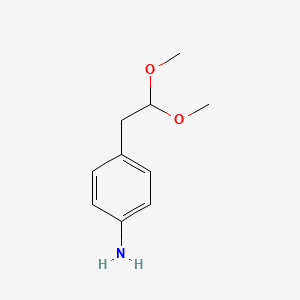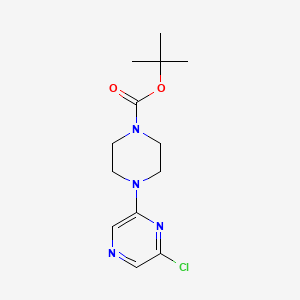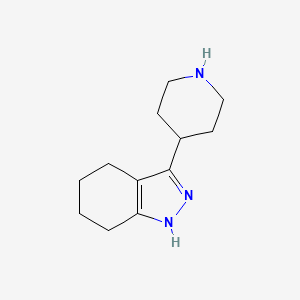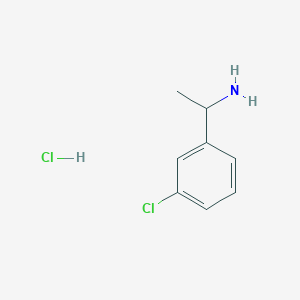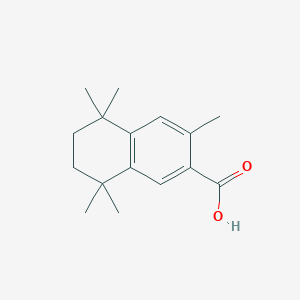![molecular formula C10H14N2 B1356895 8-amino-2,3,4,5-tetrahidro-1H-benzo[b]azepina CAS No. 518051-96-2](/img/structure/B1356895.png)
8-amino-2,3,4,5-tetrahidro-1H-benzo[b]azepina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,5-Tetrahydro-1H-benzo[b]azepin-8-amine is a heterocyclic compound that belongs to the class of seven-membered nitrogen-containing rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable building block for the synthesis of more complex molecules.
Aplicaciones Científicas De Investigación
2,3,4,5-Tetrahydro-1H-benzo[b]azepin-8-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Análisis Bioquímico
Biochemical Properties
2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as angiotensin-converting enzyme (ACE), which is crucial in regulating blood pressure . Additionally, 2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine can bind to various proteins, altering their conformation and activity. These interactions are primarily driven by hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex.
Cellular Effects
The effects of 2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine on cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in cardiovascular health . By modulating the activity of enzymes like ACE, 2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine can affect gene expression and cellular metabolism. For instance, the inhibition of ACE leads to decreased production of angiotensin II, a peptide that promotes vasoconstriction and increases blood pressure. Consequently, this compound can help in lowering blood pressure and improving cardiovascular function.
Molecular Mechanism
At the molecular level, 2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine exerts its effects through specific binding interactions with biomolecules. The compound’s structure allows it to fit into the active sites of enzymes, where it can inhibit or activate their function. For example, the inhibition of ACE by 2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine involves the binding of the compound to the enzyme’s active site, preventing the conversion of angiotensin I to angiotensin II . This binding interaction is stabilized by hydrogen bonds and hydrophobic interactions, ensuring the compound’s efficacy.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that 2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine maintains its efficacy in inhibiting ACE and other target enzymes, suggesting its potential for sustained therapeutic use.
Dosage Effects in Animal Models
The effects of 2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine vary with different dosages in animal models. At lower doses, the compound effectively inhibits ACE and lowers blood pressure without significant adverse effects . At higher doses, some toxic effects have been observed, including liver and kidney damage. These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize benefits while minimizing risks.
Metabolic Pathways
2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine is involved in several metabolic pathways, primarily those related to cardiovascular health. The compound interacts with enzymes such as ACE and other proteases, influencing the levels of various metabolites . These interactions can alter metabolic flux and affect the overall metabolic balance within the body. Additionally, 2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine may require specific cofactors for its activity, further integrating it into complex metabolic networks.
Transport and Distribution
Within cells and tissues, 2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, 2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine can accumulate in specific compartments, depending on its interactions with intracellular proteins and organelles.
Subcellular Localization
The subcellular localization of 2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, 2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules to exert its effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine typically involves the reduction of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. One common method includes the use of lithium aluminum hydride (LAH) as a reducing agent in an ether solution. The reaction mixture is refluxed for several hours, followed by the addition of a saturated solution of Rochelle’s salt to quench the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, alternative methods such as catalytic hydrogenation may be employed to achieve the desired reduction under milder conditions.
Análisis De Reacciones Químicas
Types of Reactions: 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-8-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or imines.
Reduction: Further reduction can lead to the formation of fully saturated amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzene ring or the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride (LAH) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, followed by nucleophiles like amines or alcohols.
Major Products:
Oxidation: Formation of ketones or imines.
Reduction: Formation of fully saturated amines.
Substitution: Introduction of various functional groups, leading to derivatives with different chemical properties.
Mecanismo De Acción
The mechanism of action of 2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine involves its interaction with specific molecular targets. For instance, as a vasopressin receptor antagonist, it binds to the V2 receptor, inhibiting the action of vasopressin and thereby regulating water retention in the body. The compound’s structure allows it to fit into the receptor’s binding site, blocking the natural ligand from exerting its effect .
Comparación Con Compuestos Similares
2,3,4,5-Tetrahydro-1H-benzo[b]azepine: A closely related compound with similar structural features but lacking the amine group.
1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one: Another related compound used as an intermediate in the synthesis of 2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine.
Uniqueness: 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-8-amine is unique due to the presence of the amine group at the 8-position, which imparts distinct chemical reactivity and biological activity. This functional group allows for further derivatization and enhances the compound’s potential as a pharmacologically active agent.
Propiedades
IUPAC Name |
2,3,4,5-tetrahydro-1H-1-benzazepin-8-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-9-5-4-8-3-1-2-6-12-10(8)7-9/h4-5,7,12H,1-3,6,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIPUMXQKNWUSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2=C(C1)C=CC(=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


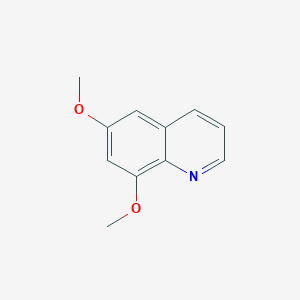

![5-[2-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1356826.png)

